molecular formula C11H13NO2 B180806 (5S)-5-benzylmorpholin-3-one CAS No. 101250-48-0

(5S)-5-benzylmorpholin-3-one

Cat. No. B180806
CAS RN: 101250-48-0
M. Wt: 191.23 g/mol
InChI Key: PXPFDUZBGQDAEP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5S)-5-benzylmorpholin-3-one” is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is intended for research use only.


Synthesis Analysis

The synthesis of morpholines, including “(5S)-5-benzylmorpholin-3-one”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

  • Anticancer, DNA Binding, and Antibacterial Agents : A study highlighted the synthesis and biological evaluation of derivatives for potential use as anticancer, antibacterial agents, and DNA binding compounds. The focus was on simple, efficient, and eco-friendly synthesis methods with enhanced activity and reduced side effects (Gupta et al., 2016).

  • Ring-Opening Polymerization and Drug Delivery : Another research explored the synthesis of a 3-benzylmorpholine-2,5-dione monomer from l-phenylalanine. This compound was then used in ring-opening polymerization to create poly(ester amide) polymers, which appear promising as drug delivery vehicles, especially for hydrophobic drugs featuring aromatic moieties (Göppert et al., 2022).

  • Chemical Genetics for Apoptosis Inducers : In chemical genetics, a cell- and caspase-based apoptosis induction assay was developed for identifying small molecules with apoptosis-inducing activities, including derivatives of 2-aminomethyl-4-benzylmorpholine. This research contributes to anticancer drug discovery and understanding signaling pathways and druggable targets (Cai et al., 2006).

  • Synthesis of Neurokinin Receptor Antagonists : A method was described for synthesizing (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones, used in the asymmetric syntheses of neurokinin substance P receptor antagonists and HIV protease inhibitors (Liu et al., 2004).

  • CCR3 Chemokine Receptor Antagonists : Research on acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine was conducted, focusing on CCR3 chemokine receptor antagonists. These compounds are significant in treating asthma and allergic rhinitis, with some showing high affinity in the 10 – 100 pM range (Expert Opinion on Therapeutic Patents, 2004).

  • Synthesis of Morpholine-3-Phosphonic Acids : The first diastereoselective total synthesis of 5-substituted morpholine-3-phosphonic acids was reported, using an innovative approach to introduce a dimethyl phosphonate group into 5-substituted morpholin-3-ones (Bonilla-Landa et al., 2014).

properties

IUPAC Name

(5S)-5-benzylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFDUZBGQDAEP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-benzylmorpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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